molecular formula C16H15N5O2 B2382106 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380082-05-1

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2382106
CAS No.: 2380082-05-1
M. Wt: 309.329
InChI Key: AHOLGDPEXOATPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a methoxypyridine moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, solid-state forms of the compound can be prepared to enhance stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific structural features, such as the combination of a methoxypyridine moiety with a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-15-8-13(4-5-18-15)21-7-6-20(11-16(21)22)14-3-2-12(9-17)10-19-14/h2-5,8,10H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOLGDPEXOATPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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